molecular formula C20H31NO3S2 B2642220 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 2097895-40-2

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2642220
CAS No.: 2097895-40-2
M. Wt: 397.59
InChI Key: MXJGTXFUOLSZTJ-UHFFFAOYSA-N
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Description

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic compound featuring a piperidine ring, a sulfonyl group, and a phenyl group. Compounds with piperidine moieties are known for their significant pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the sulfonyl and phenyl groups. Common synthetic routes include:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential, especially in areas such as cancer treatment and receptor modulation.

Chemical Structure and Properties

This compound features a complex structure that includes a piperidine ring, a sulfonyl group, and an ethanone moiety. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Structural Formula

The structural formula can be represented as follows:

C17H26N2O2S2\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{2}\text{S}_{2}

Molecular Weight

The molecular weight of the compound is approximately 342.52 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to This compound . For instance, derivatives based on piperidine and thiophenol structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a series of piperidine-based compounds, revealing that certain derivatives exhibited higher cytotoxicity than the reference drug Tamoxifen. The mechanism of action appears to involve apoptosis induction in cancer cells, which is a critical pathway for effective cancer therapy.

Compound NameIC50 (μM)Cell LineReference
This compoundTBDMCF-7
Tamoxifen10MCF-7
Compound A5PC-3

Receptor Modulation

The compound has been investigated for its potential as a Histamine H4 receptor (H4R) antagonist. H4R plays a role in various physiological processes, including immune response and inflammation. Antagonists of this receptor are being explored for therapeutic applications in treating conditions like asthma and allergic rhinitis.

As an H4R antagonist, the compound may inhibit histamine-induced signaling pathways, leading to reduced inflammatory responses. This activity could position it as a candidate for further development in treating allergic conditions.

Safety and Toxicology

Preliminary assessments indicate that the compound exhibits low toxicity profiles in vitro. However, further studies are required to establish comprehensive safety data, including acute and chronic toxicity evaluations.

Toxicity Profile Summary

ParameterResult
Acute ToxicityLow
Skin IrritationModerate
GenotoxicityTBD

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3S2/c1-15(2)14-26(23,24)19-6-5-11-21(13-19)20(22)12-17-7-9-18(10-8-17)25-16(3)4/h7-10,15-16,19H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJGTXFUOLSZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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